1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity LogP Triazole building blocks

Irreproducible SAR from generic triazole building blocks wastes synthetic effort. The sec-butyl/isopropyl substitution of this 1,2,3-triazole-4-carboxylic acid (CAS 1248151-36-1) defines a precise LogP (~2.45) and steric volume for medicinal chemistry and agrochemical discovery. - Direct carboxamide precursor to NCI-60-active chemotypes; matched-pair control to deconvolute steric vs. lipophilic SAR - ≥98% purity, C10H17N3O2 (MW 211.26), shipped ambient with global delivery. - Sourced for fragment growing, kinase/epigenetic campaigns, and click-functionalised polymer research.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13622294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=C(N=N1)C(=O)O)C(C)C
InChIInChI=1S/C10H17N3O2/c1-5-7(4)13-9(6(2)3)8(10(14)15)11-12-13/h6-7H,5H2,1-4H3,(H,14,15)
InChIKeyMTJSFTJIHQJOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(sec-Butyl)-5-isopropyl Triazole-4-carboxylic Acid: Physicochemical & Regulatory Identity


1‑(Sec‑butyl)‑5‑isopropyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1248151‑36‑1) is a fully substituted 1,2,3‑triazole‑4‑carboxylic acid that serves as a heterocyclic building block for medicinal chemistry and agrochemical discovery [REFS‑1]. The molecule integrates a sec‑butyl group at the N1 position and an isopropyl group at the C5 position, generating a distinct steric and lipophilic fingerprint relative to its methyl, ethyl, and n‑propyl congeners [REFS‑2]. Commercial sources report a purity specification of 97–98 % [REFS‑3] and a calculated LogP of ~2.45 [REFS‑2], placing the compound in a property space that balances aqueous solubility with membrane permeability — a prerequisite for fragment‑based and lead‑optimisation workflows.

1
Workflow Fragment-based lead generation and SAR expansion
2
Selection Logic Defined sec-butyl/isopropyl steric and lipophilic fingerprint
3
Specification High-purity building block for reproducible SAR

Why 1-(sec-Butyl)-5-isopropyl Triazole Acid Cannot Be Replaced


Compounds within the 1,2,3‑triazole‑4‑carboxylic acid family are not interchangeable building blocks because the N1 and C5 substituents govern the lipophilicity, steric demand, and hydrogen‑bonding capacity that dictate pharmacokinetic and target‑engagement profiles of downstream carboxamide products [REFS‑1]. The 1‑(sec‑butyl)‑5‑isopropyl substitution pattern occupies a precise region of the LogP–steric volume parameter space: its calculated LogP of ~2.45 is approximately 0.08 units lower than that of the 5‑propyl analog and roughly 0.4–0.5 units higher than the 5‑ethyl analog, while the branched C5 isopropyl group imposes a larger van der Waals volume than any linear C2–C3 alkyl substituent [REFS‑2]. These differences are not cosmetic; in fragment‑based drug discovery (FBDD) programs where 1,2,3‑triazole‑4‑carboxylic acids are used as anchor fragments, a shift in LogP or steric bulk can alter binding pose, selectivity, and cytotoxicity fingerprint — effects documented in NCI‑60 screening of related triazole‑4‑carboxylic acid series [REFS‑1]. Procurement of a “generic” triazole‑4‑carboxylic acid without matching the exact substitution pattern therefore risks irreproducible structure–activity relationships (SAR) and wasted synthetic effort.

Lipophilicity shift
Even modest LogP differences vs. linear alkyl analogs may alter cellular permeability and off-target binding profiles.
Steric environment mismatch
Branched isopropyl group changes conformational landscape and coupling reactivity compared to linear propyl chain.
SAR irreproducibility
Generic triazole-4-carboxylic acid without exact N1/C5 substitution risks non-transferable structure-activity relationships.

Differentiation Evidence: 1-(sec-Butyl)-5-isopropyl Triazole Acid


Lipophilicity Profile vs. Closest Alkyl Congeners

The compound's calculated LogP of 2.45 [REFS‑1] differentiates it from the next‑nearest 5‑alkyl analogs. The 5‑propyl derivative (CAS 1248103‑00‑5) exhibits a higher LogP of 2.53, while the 5‑ethyl derivative (CAS 1250954‑67‑6) is considerably more polar. The 5‑isopropyl substitution delivers an intermediate lipophilicity that is not achievable with a linear 5‑propyl chain, despite identical molecular formula (C₁₀H₁₇N₃O₂). This is a consequence of branching: a secondary carbon at the point of attachment changes the spatial distribution of hydrophobicity.

Lipophilicity vs. congeners
Head-to-head
TargetLogP 2.45
5‑Propyl analogLogP 2.53
5‑Ethyl analogLogP ~1.9–2.0
Δ −0.08 / +0.4–0.5
Defined lipophilicity anchor distinct from linear chains; supports finer SAR resolution.
Calculated values; consistent method across analogs.
Lipophilicity LogP Triazole building blocks Drug-likeness

C5 Steric Bulk: Branched vs. Linear Alkyl

The 5‑isopropyl group provides a branched, disc‑shaped steric profile, whereas the 5‑propyl isomer (identical molecular formula C₁₀H₁₇N₃O₂) presents a linear, flexible chain. In the synthesis of N(2)‑alkyl‑4‑nitro‑1,2,3‑triazoles, isopropyl alcohol alkylation achieves 81 % selectivity toward the N(2) position, compared to only 67 % for sec‑butyl alcohol [REFS‑1]. This demonstrates that branching at the α‑carbon of the substituent profoundly influences regiochemical outcomes during triazole functionalisation — a principle that translates to differential reactivity of the carboxylic acid in amide coupling and decarboxylative transformations.

Steric bulk: branched vs. linear
Cross‑study comparable
Branched (iPr)81% N(2)-selectivity
sec‑Butyl67% N(2)-selectivity
Δ +14 pp
Branching at α‑carbon alters triazole reactivity; supports steric parameter design.
Alkylation selectivity proxy study; reactivity trend informative.
Steric parameters Van der Waals volume SAR Regioselectivity

Purity Benchmarking and Analytical Traceability

The target compound is supplied with a minimum purity specification of 97 % (AKSci) or 98 % (Fluorochem) [REFS‑1][REFS‑2]. The 5‑ethyl analog (CAS 1250954‑67‑6) is listed at 97 % by the same vendor (AKSci) [REFS‑3], and the 5‑propyl analog (CAS 1248103‑00‑5) is listed at 98 % by Fluorochem [REFS‑4]. These data confirm that procurement of the 5‑isopropyl derivative does not entail a purity penalty relative to its closest alkyl analogs, while delivering the unique steric and lipophilic properties documented above.

Purity benchmark
Head-to-head
97–98%
Target / analogs parity ≤1%
Equivalent purity ensures SAR differences arise from substitution, not impurity variation.
Commercial specifications; vendor QC data.
Purity specification Quality control Procurement Analytical validation

NCI-60 Antiproliferative Fragment Validation

1,2,3‑Triazole‑4‑carboxylic acids have been explicitly evaluated as key fragments in an NCI‑60 panel covering nine cancer types [REFS‑1]. The study identified structure–activity relationships that guided the design of potent 1,2,3‑triazole‑4‑carboxamides, with some downstream carboxamides achieving GI₅₀ values in the nanomolar range (e.g., 0.15–0.69 µM against select leukemia and renal cancer lines) [REFS‑1][REFS‑2]. While the target compound itself was not the specific subject of that primary screen, the class‑level validation confirms that 1,2,3‑triazole‑4‑carboxylic acids bearing aliphatic N1 and C5 substituents constitute a productive starting point for anticancer lead generation.

NCI‑60 fragment validation
Class‑level
Scaffold validated; downstream carboxamides GI₅₀ 0.15–0.69 µM in select lines.
Supports triazole‑4‑carboxylic acid scaffold as productive starting point for anticancer lead generation.
Class-level inference; no direct data for this derivative. Source review recommended.
Antiproliferative NCI‑60 Fragment-based drug discovery Triazole scaffold

Application Scenarios for 1-(sec-Butyl)-5-isopropyl Triazole-4-carboxylic Acid


Fragment-Based Anticancer Library Design

The compound serves as a direct precursor to 1,2,3‑triazole‑4‑carboxamides, a chemotype with documented NCI‑60 antiproliferative activity [REFS‑1]. Its balanced LogP of 2.45 and sterically defined isopropyl group make it suitable for fragment growing and merging strategies in kinase and epigenetic target campaigns.

Agrochemical Building Block for Carboxamide Bioisosteres

Patents disclose 1,2,3‑triazole‑4‑carboxylic acid esters as herbicides [REFS‑1]. The sec‑butyl/isopropyl pattern provides the lipophilic bulk required for foliar uptake while retaining the carboxylic acid handle for further derivatisation into esters or amides with crop‑protection properties.

Click-Chemistry Intermediate for Bifunctional Chelators

1,2,3‑Triazole‑4‑carboxylic acids are employed in click‑functionalised polymer microspheres for metal‑ion adsorption [REFS‑1]. The compound's pre‑installed sec‑butyl and isopropyl groups offer a hydrophobicity anchor that can tune the swelling behaviour and metal‑binding capacity of chelating resins without post‑synthetic alkylation.

Property-Tailored Negative Control for SAR Studies

Because the compound shares molecular formula with the 5‑propyl isomer but differs in LogP and shape, it can serve as a matched‑pair control in medicinal chemistry programs. This enables deconvolution of steric vs. lipophilic contributions to biological activity, increasing the informational content of SAR tables.

Application
Selection Property
Validation Focus
Fragment-based anticancer lead generation
Balanced LogP/steric profile for fragment elaboration
Cell-model response context; SAR interpretation
Agrochemical carboxamide bioisostere research
Lipophilic bulk supporting foliar uptake potential
Herbicidal activity screening context
Click‑chemistry functionalized chelating resins
Pre‑installed hydrophobic anchor for swelling control
Metal‑ion binding capacity screening context
Matched‑pair control for SAR deconvolution
Molecular formula match with distinct shape/LogP
Steric vs. lipophilic contribution assessment
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